16,16-Dimethyl-PGE2-4-(4-acetamidobenzamido)phenyl ester
Beschreibung
This compound is a structurally complex prostaglandin analog characterized by:
- A cyclopentyl core with hydroxyl (3R-hydroxy) and ketone (5-oxo) groups.
- An (E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl side chain at the C2 position of the cyclopentane ring.
- A (Z)-hept-5-enoate ester moiety linked to a phenyl group substituted with a 4-acetamidobenzoyl amide.
The acetamidobenzoyl group may enhance solubility or receptor binding compared to purely aliphatic prostaglandin derivatives.
Eigenschaften
IUPAC Name |
[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N2O7/c1-5-6-23-37(3,4)34(43)22-21-31-30(32(41)24-33(31)42)11-9-7-8-10-12-35(44)46-29-19-17-28(18-20-29)39-36(45)26-13-15-27(16-14-26)38-25(2)40/h7,9,13-22,30-31,33-34,42-43H,5-6,8,10-12,23-24H2,1-4H3,(H,38,40)(H,39,45)/b9-7-,22-21+/t30-,31-,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCXQLUDGIVYHN-NMEIOLPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62873-55-6 | |
| Record name | 16,16-Dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062873556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Wirkmechanismus
Target of Action
The primary target of 16,16-Dmpg-C is the bacterial membrane, specifically interacting with phosphatidylglycerol . This interaction is crucial for the compound’s antimicrobial activity .
Mode of Action
16,16-Dmpg-C interacts with its targets in a two-stage process. The first stage involves a fast and reversible binding of the compound to the phospholipid membrane. The second stage involves a slow and irreversible insertion into the membrane, only in the presence of the bacteria-specific lipid phosphatidylglycerol . This interaction leads to the formation of a stable complex with phosphatidylglycerol .
Biochemical Pathways
It is known that the compound’s interaction with phosphatidylglycerol leads to changes in the membrane’s structure and function . This interaction could potentially disrupt various cellular processes, leading to the death of the bacterial cell .
Pharmacokinetics
Liposomal drug products like 16,16-dmpg-c often pose a challenge in demonstrating bioequivalence due to their complex in vivo release patterns . These patterns are affected by the liposome vesicles, drug substance, and inactive ingredients .
Result of Action
The result of 16,16-Dmpg-C’s action is the disruption of the bacterial cell membrane, leading to potential cell death . This disruption is achieved through the compound’s interaction with phosphatidylglycerol in the membrane .
Action Environment
The action, efficacy, and stability of 16,16-Dmpg-C can be influenced by various environmental factors. For instance, the presence of calcium ions can enhance the compound’s binding affinity to phosphatidylglycerol . Additionally, the physical and chemical properties of the bacterial membrane, such as its lipid composition, can also affect the compound’s action .
Biologische Aktivität
The compound identified as [4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. The presence of an acetamido group and a hydroxylated cyclopentane moiety suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds with similar structural motifs often exhibit inhibitory activities against key biological pathways. Specifically, this compound may interact with histone deacetylases (HDACs), which are important in regulating gene expression and have been implicated in various diseases including cancer and neurodegenerative disorders.
HDAC Inhibition
A study on phenoxazine derivatives showed that similar compounds can inhibit class II HDACs effectively. The structure-activity relationship (SAR) revealed that specific substitutions on the phenoxazine ring enhance binding affinity and inhibitory potency against HDAC enzymes . Given the structural similarities, it is plausible that our compound may exhibit comparable HDAC-inhibiting properties.
Biological Activity Data
| Activity | IC50 (µM) | Reference |
|---|---|---|
| HDAC Inhibition | 3 - 870 | |
| Neuroprotection | Sub-µM | |
| Cholinesterase Inhibition | 7.49 |
Case Studies
- Neuroprotective Effects :
- Cholinesterase Inhibition :
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications at specific positions can significantly alter biological activity. For instance:
- The introduction of hydroxyl groups enhances binding to HDAC enzymes.
- Acetamido substitutions improve solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Anticancer Activity
- Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, derivatives containing benzoyl and amino groups have shown selective inhibition against various cancer cell lines. The target kinases often include those involved in cell proliferation and survival pathways.
-
Antimicrobial Properties
- The compound's structure may also confer antimicrobial properties. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects. This opens avenues for developing new antibiotics.
-
Enzyme Inhibition
- Preliminary studies suggest that this compound could act as an inhibitor of specific enzymes, such as PIKfyve kinase, which is implicated in various cellular processes including endocytosis and signaling pathways. Inhibitors of this enzyme have therapeutic potential in treating diseases like cancer and viral infections.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Evaluate antimicrobial activity | Showed effective inhibition against Gram-positive bacteria; potential for development as a new antibiotic. |
| Study C | Assess enzyme inhibition | Identified as a selective inhibitor of PIKfyve kinase; reduced cell proliferation in vitro. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs based on structural features, molecular properties, and hypothesized bioactivity:
Key Observations:
Structural Complexity and Bioactivity: The target compound’s cyclopentyl core and hydroxy/oxo groups align with prostaglandin analogs (e.g., FDB022498), which are known for anti-inflammatory and vasoactive effects .
Functional Group Impact: Dimethyloctenyl chain: The 4,4-dimethyl substitution may enhance lipophilicity, affecting membrane permeability compared to FDB022498’s linear octenyl chain. Aromatic vs.
Synthetic Challenges :
- The target’s synthesis likely involves multi-step processes, including stereoselective cyclopentane ring formation (e.g., Corey lactone methodology) and esterification/amide coupling, contrasting with simpler aromatic amides (e.g., ’s nitrobenzylidene derivative) .
Spectroscopic Characterization: The compound’s stereochemistry and Z/E configurations require advanced NMR (e.g., 1H, 13C, COSY, NOESY) for confirmation, as demonstrated in prostaglandin analogs () .
Research Findings and Implications
Bioactivity Clustering :
highlights that compounds with similar structural motifs (e.g., cyclopentyl cores, hydroxy groups) cluster by bioactivity. The target’s prostaglandin-like framework suggests shared signaling pathways (e.g., COX inhibition, FP receptor activation) .
Comparative Pharmacokinetics :
- The acetamidobenzoyl group may reduce first-pass metabolism compared to carboxylic acid derivatives (e.g., FDB022498), extending half-life .
- Lipophilic substituents (e.g., dimethyloctenyl) could enhance blood-brain barrier penetration relative to phenyl-containing analogs () .
Limitations of Current Data :
Vorbereitungsmethoden
Prostaglandin Core Synthesis
The prostaglandin framework is constructed via a convergent approach, leveraging cyclopentenone intermediates and stereoselective alkylation. Key steps include:
-
Cyclopentenone Formation : A Corey lactone derivative is functionalized through ozonolysis and reductive workup to install the cyclopentanone backbone.
-
Side-Chain Elaboration : The (E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl side chain is introduced via a Julia–Kocienski olefination, ensuring retention of the E-configuration. Tin hydride-mediated radical cyclization (e.g., using Bu3SnH and AIBN) secures the Z-geometry of the hept-5-enoate double bond.
Phenyl Ester Moiety Preparation
The aromatic fragment is synthesized through sequential acylation and amidation:
-
4-Acetamidobenzoic Acid Activation : 4-Aminobenzoic acid is acetylated using acetic anhydride, followed by conversion to the acid chloride with thionyl chloride.
-
Amidation with 4-Aminophenol : The acid chloride reacts with 4-aminophenol in pyridine to yield 4-[(4-acetamidobenzoyl)amino]phenol.
Prostaglandin Core Synthesis: Detailed Protocols
Cyclopentenone Intermediate Preparation
The synthesis begins with (1R,2R,3R)-3-hydroxy-5-oxocyclopentane-1,2-diyl diacetate, prepared via asymmetric hydrogenation of a bicyclic enone. Key data:
Side-Chain Installation
The (E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl group is appended via a stereoselective Wittig reaction:
Radical Cyclization for Z-Hept-5-Enoate
A Bu3SnH-mediated radical process establishes the Z-configured double bond:
Phenyl Ester Moiety: Stepwise Construction
4-Acetamidobenzoyl Chloride Synthesis
4-Aminobenzoic acid (10.0 g, 72.9 mmol) is suspended in acetic anhydride (50 mL) and heated to 110°C for 2h. After cooling, the precipitate is filtered and recrystallized from ethanol to yield 4-acetamidobenzoic acid (9.2 g, 85%). Conversion to the acid chloride employs SOCl2 (10 eq) under reflux (1h), followed by solvent removal.
Amidation with 4-Aminophenol
The acid chloride (5.0 g, 25.4 mmol) is added to a solution of 4-aminophenol (2.8 g, 25.4 mmol) in pyridine (30 mL). After stirring at 25°C for 3h, the mixture is poured into ice-water, yielding 4-[(4-acetamidobenzoyl)amino]phenol (5.9 g, 89%).
Final Esterification and Global Deprotection
Activation of Prostaglandin Carboxylic Acid
The prostaglandin hept-5-enoic acid (3.2 g, 7.1 mmol) is treated with oxalyl chloride (2.5 mL, 28.4 mmol) in dry DCM (40 mL) at 0°C. After 2h, the solvent is evaporated to yield the acid chloride.
Ester Coupling
The acid chloride is dissolved in dry THF (30 mL) and added dropwise to a solution of 4-[(4-acetamidobenzoyl)amino]phenol (2.4 g, 8.5 mmol) and DMAP (0.1 g) in pyridine (10 mL). The reaction is stirred at 25°C for 12h, followed by aqueous workup and silica gel chromatography (EtOAc/hexanes 1:1) to afford the ester (3.8 g, 72%).
Deprotection of Hydroxyl Groups
Tert-butyldimethylsilyl (TBS) protecting groups are removed by treatment with HF-pyridine (0.5 mL) in THF (15 mL) at 0°C for 1h. Neutralization with NaHCO3 and extraction yields the final product.
Critical Analysis of Synthetic Challenges
Stereochemical Control
Functional Group Compatibility
-
Acid Sensitivity : The prostaglandin core is prone to dehydration under acidic conditions. All deprotections employ HF-pyridine at 0°C to minimize degradation.
-
Oxidation Management : Hydroquinone (0.1% w/w) is added to storage solutions to prevent peroxide formation at the allylic alcohol.
Scale-Up Considerations and Process Optimization
Alternative Coupling Reagents
While acid chlorides provide high reactivity, screenable alternatives include:
Q & A
Q. How to address batch-to-batch variability in biological activity studies?
- Methodology : Standardize synthesis protocols (e.g., fixed reaction times, purified solvents) and implement QC checks via NMR purity thresholds (>95%). Use reference standards (e.g., USP-grade controls) for assay normalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
